molecular formula C5H10N2O3S B12081735 N-methanesulfonylazetidine-3-carboxamide

N-methanesulfonylazetidine-3-carboxamide

Cat. No.: B12081735
M. Wt: 178.21 g/mol
InChI Key: ULGXRUXMBSDNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methanesulfonylazetidine-3-carboxamide is a chemical compound characterized by its unique structure, which includes an azetidine ring substituted with a methanesulfonyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methanesulfonylazetidine-3-carboxamide typically involves the amidation of azetidine-3-carboxylic acid with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-Methanesulfonylazetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Methanesulfonylazetidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methanesulfonylazetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by forming hydrogen bonds with active site residues, thereby blocking substrate access. The compound’s sulfonyl group can also participate in covalent bonding with nucleophilic sites on proteins, leading to enzyme inactivation .

Comparison with Similar Compounds

  • N-Methylsulfonylazetidine-3-carboxamide
  • Azetidine-3-carboxamide
  • Methanesulfonylazetidine

Comparison: N-Methanesulfonylazetidine-3-carboxamide is unique due to the presence of both the methanesulfonyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with biological targets, making it a valuable compound in drug development and materials science .

Properties

Molecular Formula

C5H10N2O3S

Molecular Weight

178.21 g/mol

IUPAC Name

N-methylsulfonylazetidine-3-carboxamide

InChI

InChI=1S/C5H10N2O3S/c1-11(9,10)7-5(8)4-2-6-3-4/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

ULGXRUXMBSDNNS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1CNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.